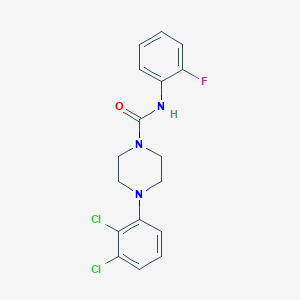
4-(2,3-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide, also known as DFPP, is a chemical compound that has been studied for its potential pharmacological properties. DFPP belongs to the class of piperazine derivatives and has been found to have various biological effects.
Wirkmechanismus
The exact mechanism of action of 4-(2,3-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide is not fully understood. However, it is believed that 4-(2,3-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide acts as a serotonin receptor antagonist and a dopamine receptor agonist. This mechanism of action may contribute to its potential antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
4-(2,3-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has been found to have various biochemical and physiological effects. It has been shown to increase the level of dopamine and norepinephrine in the brain, which may contribute to its potential therapeutic effects in the treatment of neurological disorders. 4-(2,3-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has also been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2,3-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for specific receptors. However, 4-(2,3-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for the study of 4-(2,3-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide. One direction is to further investigate its potential therapeutic effects in the treatment of neurological disorders. Another direction is to study its potential side effects and toxicity in animal models. Additionally, further studies are needed to determine the optimal dosage and administration of 4-(2,3-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide for therapeutic use.
Synthesemethoden
4-(2,3-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide can be synthesized using a multi-step process that involves the reaction of 2,3-dichlorobenzoyl chloride with 2-fluoroaniline to form 4-(2,3-dichlorophenyl)-2-fluoroaniline. This intermediate is then reacted with piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product, 4-(2,3-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide.
Wissenschaftliche Forschungsanwendungen
4-(2,3-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has been studied for its potential pharmacological properties, including its ability to act as an antidepressant, anxiolytic, and antipsychotic agent. 4-(2,3-dichlorophenyl)-N-(2-fluorophenyl)-1-piperazinecarboxamide has also been found to have potential therapeutic effects in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.
Eigenschaften
Molekularformel |
C17H16Cl2FN3O |
|---|---|
Molekulargewicht |
368.2 g/mol |
IUPAC-Name |
4-(2,3-dichlorophenyl)-N-(2-fluorophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C17H16Cl2FN3O/c18-12-4-3-7-15(16(12)19)22-8-10-23(11-9-22)17(24)21-14-6-2-1-5-13(14)20/h1-7H,8-11H2,(H,21,24) |
InChI-Schlüssel |
NNYJZBLMFGBBIH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C(C(=CC=C2)Cl)Cl)C(=O)NC3=CC=CC=C3F |
Kanonische SMILES |
C1CN(CCN1C2=C(C(=CC=C2)Cl)Cl)C(=O)NC3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B281794.png)
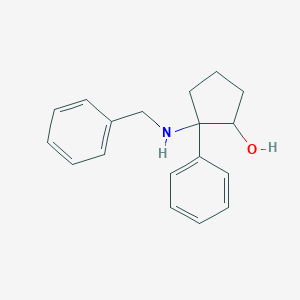
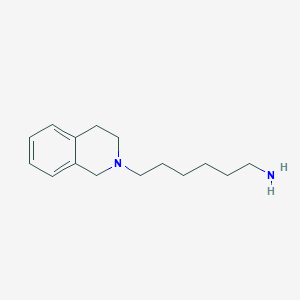
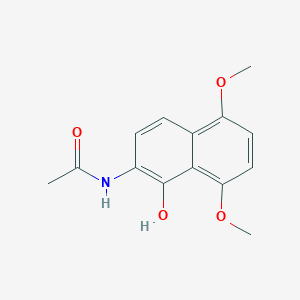
![[(1S,2S)-2-hydroxy-2-phenylcyclohexyl] methanesulfonate](/img/structure/B281806.png)
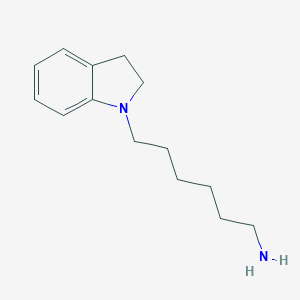
![N-(2-chloroethyl)-N-{6-[(2-methoxybenzyl)amino]hexyl}amine](/img/structure/B281809.png)
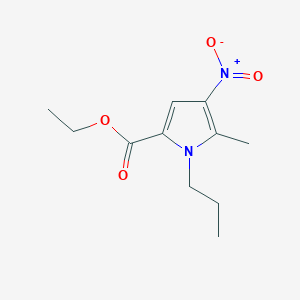
![Butyl2-[3-(hydroxyimino)propyl]-3-methoxybenzoate](/img/structure/B281812.png)
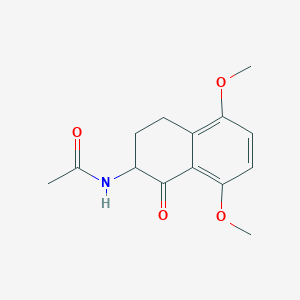
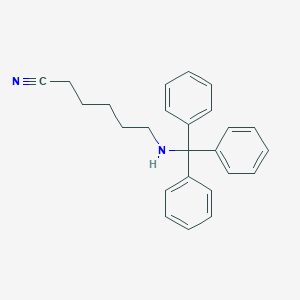
![2-nitro-N-[6-({2-nitrobenzoyl}amino)hexyl]benzamide](/img/structure/B281816.png)
![6-[(Z)-2-(furan-2-yl)ethenyl]-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B281819.png)
![2-[(3-methoxydibenzo[b,d]furan-2-yl)(phenylsulfonyl)amino]-N,N-dimethylacetamide](/img/structure/B281822.png)